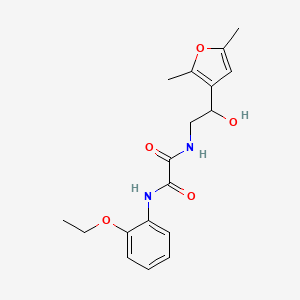

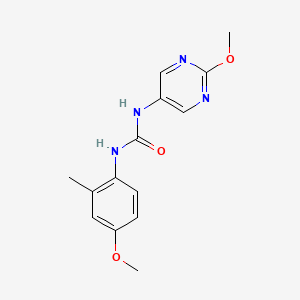

![molecular formula C10H7BrF3NO B2549330 N-[3-溴-5-(三氟甲基)苯基]丙-2-烯酰胺 CAS No. 1487454-97-6](/img/structure/B2549330.png)

N-[3-溴-5-(三氟甲基)苯基]丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide is a compound that falls within the class of enamides, which are known for their bioactive pharmacophores in various natural products. Enamides are increasingly used as reagents for asymmetric incorporation of nitrogen functionality into different molecular frameworks .

Synthesis Analysis

The synthesis of N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide can be related to the general methods reported for the synthesis of geometrically defined enamides. A general atom economic method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported, which could potentially be applied to the synthesis of the compound . Additionally, the synthesis of related compounds with bromo and trifluoromethyl groups has been achieved through various methods, including the treatment of trifluoromethyl 2-bromo enones with diamines , and the use of maleic anhydride and halogenated anilines .

Molecular Structure Analysis

The molecular structure of N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide can be inferred from related compounds. For instance, the crystal structures of similar N-[2-(trifluoromethyl)phenyl]benzamides have been reported, which show significant dihedral angles between the benzene rings, influenced by the substituents on the aromatic rings . The molecular structure is crucial as it can affect the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide can be anticipated based on the reactivity of similar compounds. For example, enamides with bromo substituents have been shown to undergo radical cyclization reactions . The presence of the trifluoromethyl group can influence the reaction pathway, as seen in the synthesis of piperazin-2-ones from α-bromo enones .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide, such as solubility, can be crucial for its application in industrial processes. Related compounds, such as N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, have had their solubility in methanol-ethanol solutions measured and correlated with models to predict their behavior in different solvent systems . Understanding these properties is essential for the design of industrial products and processes involving such compounds.

科学研究应用

有机合成方法

一项关键研究展示了一种高效的室温铜(I)介导的5-endo自由基环化,使用溴烯酰胺来提供不饱和吡咯烷酮的区域异构体混合物。此过程包括初始的5-endo自由基环化,随后氧化和消除H+,展示了该化合物在合成复杂有机结构中的效用(Clark 等人,1999 年)。此外,通过区域特异性钯催化的从邻碘苯甲酸和 Z-3-溴丙烯酸衍生的烯酰胺环化反应合成螺环化合物展示了有机化学中的另一项应用,在没有双键异构化的条件下提供具有良好至极好产率的螺环产物(Grigg 等人,1989 年)。

抗炎和抗菌潜力

对 N-芳基肉桂酰胺衍生物的抗炎潜力的研究已显示出显著的结果。测试了一系列衍生物减弱脂多糖诱导的 NF-κB 活化的能力,显示出比母体肉桂酸更有效的效应。某些化合物对转录因子 NF-κB 表现出高抑制作用,与参考药物泼尼松相当,表明了一种不同于泼尼松的新型作用模式(Hošek 等人,2019 年)。

此外,还探索了这些化合物的抗菌功效,某些 N-芳基肉桂酰胺对 MRSA 分离株和结核分枝杆菌表现出显着的活性,表明它们有望作为新型抗菌剂,与环丙沙星联合使用时对 MRSA 具有潜在的协同作用(Bąk 等人,2020 年)。

溶解度和表征研究

相关丙烯酰胺衍生物在甲醇-乙醇溶液中的溶解度研究为工业产品和工艺设计提供了必要的数据,突出了了解此类化合物的固液平衡对其在聚合反应中的实际应用的重要性(Yao 等人,2010 年)。

安全和危害

作用机制

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide may also have multiple targets.

Mode of Action

It’s suggested that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biological activities, suggesting that n-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide may also affect multiple pathways .

Result of Action

Similar compounds have been found to have various biological activities , suggesting that N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide may also have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c1-2-9(16)15-8-4-6(10(12,13)14)3-7(11)5-8/h2-5H,1H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARNNOAXGFTKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

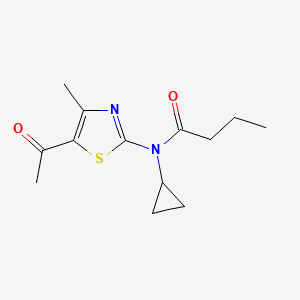

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2549248.png)

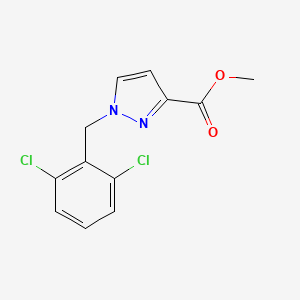

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)

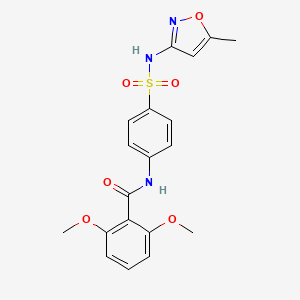

![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)

![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2549258.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2549259.png)

![1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2549266.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2549269.png)